2-(4-Chlorophenyl)acetyl cyanide

Vue d'ensemble

Description

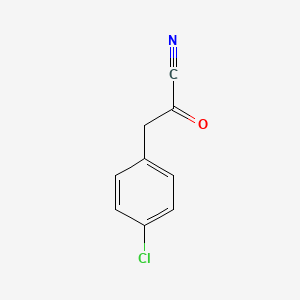

2-(4-Chlorophenyl)acetyl cyanide, commonly known as 4-Cl-PhAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of aryl acyl cyanides and is known for its unique chemical properties, which make it an attractive candidate for use in different chemical reactions.

Applications De Recherche Scientifique

Synthesis of Amino Alcohol Derivatives

2-(4-Chlorophenyl)acetyl cyanide: is used in the synthesis of N-{2-(4-chlorophenyl) acetyl} amino alcohols . These amino alcohols are derived from α-amino acids and have shown potential in antimicrobial activities . The process involves the reduction of N-{2-(4-chlorophenyl)acetyl} derivatives and has been studied for its efficacy against a range of pathogenic microorganisms.

Antimicrobial Applications

The derivatives synthesized from 2-(4-Chlorophenyl)acetyl cyanide have been tested for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents .

Drug Design and Development

In pharmaceutical research, 2-(4-Chlorophenyl)acetyl cyanide derivatives are explored for drug design and development. These compounds can be adapted to create biocompatible, biodegradable, and non-carcinogenic drugs, potentially leading to treatments for multi-drug resistant species .

Enzyme Inhibition

The amino alcohol derivatives of 2-(4-Chlorophenyl)acetyl cyanide can act as enzyme inhibitors. This application is crucial in the development of therapeutic agents that target specific enzymes within pathogenic microorganisms or cancer cells .

Peptidomimetics

Due to their structure, the derivatives of 2-(4-Chlorophenyl)acetyl cyanide can function as peptidomimetics. These molecules mimic the biological activity of peptides and can be used in the treatment of diseases like tuberculosis and other conditions where peptide behavior is desired .

Antitumor Activities

Research into the derivatives of 2-(4-Chlorophenyl)acetyl cyanide has shown that they may exhibit antitumor properties. This opens up possibilities for their use in anticancer therapies, particularly in designing pharmaceutical agents that control tumor growth .

Anti-inflammatory Properties

The chemical structure of 2-(4-Chlorophenyl)acetyl cyanide derivatives suggests potential anti-inflammatory applications. These could be leveraged in the development of new anti-inflammatory drugs with fewer side effects compared to current treatments .

Biological Activity Modulation

Finally, the derivatives of 2-(4-Chlorophenyl)acetyl cyanide can be used to modulate biological activities such as analgesic, antiallergic, and neuroprotective functions. This versatility makes them valuable in a wide range of therapeutic areas .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)acetyl cyanide may also interact with various biological targets.

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with biological targets.

Biochemical Pathways

It is known that cyanide, a component of this compound, is produced in plant tissues as a result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Cyanide at non-toxic concentrations may play a role as a signaling molecule involved in the control of some metabolic processes in plants .

Pharmacokinetics

The compound’s molecular weight of 169608 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, suggesting that 2-(4-chlorophenyl)acetyl cyanide may also have diverse effects at the molecular and cellular levels .

Propriétés

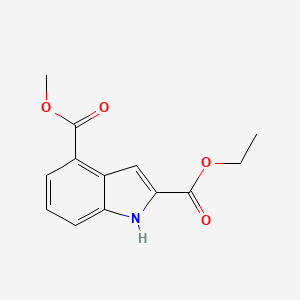

IUPAC Name |

2-(4-chlorophenyl)acetyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGUJKMGQRRXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562832 | |

| Record name | (4-Chlorophenyl)ethanoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)acetyl cyanide | |

CAS RN |

924633-52-3 | |

| Record name | (4-Chlorophenyl)ethanoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1610731.png)

![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)